An In-Depth Technical Guide to 2-Methyl-6-(trifluoromethyl)aniline (CAS Number: 88301-98-8)
An In-Depth Technical Guide to 2-Methyl-6-(trifluoromethyl)aniline (CAS Number: 88301-98-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-6-(trifluoromethyl)aniline, a fluorinated aromatic amine of interest in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, provides a detailed, representative experimental protocol for its synthesis, and explores its potential applications, particularly in drug discovery. Due to the limited publicly available data for this specific isomer, information from closely related compounds, such as 2-Methyl-3-(trifluoromethyl)aniline, is included for comparative purposes and to provide a broader context for its potential utility.
Chemical and Physical Properties
2-Methyl-6-(trifluoromethyl)aniline, with the CAS number 88301-98-8, is a substituted aniline featuring both a methyl and a trifluoromethyl group on the benzene ring.[1][2] The presence of the trifluoromethyl group significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in the design of novel bioactive molecules.[3]
Table 1: Physicochemical Properties of 2-Methyl-6-(trifluoromethyl)aniline
| Property | Value | Reference |
| CAS Number | 88301-98-8 | [1][2] |
| Molecular Formula | C₈H₈F₃N | [1][2] |
| Molecular Weight | 175.15 g/mol | [1][2] |
| Appearance | Colorless to White to Yellow-brown Liquid or Solid | [4] |
| Boiling Point | Predicted: 198.8 ± 35.0 °C at 760 mmHg | Not explicitly found |
| Melting Point | Data not available | |
| Density | Predicted: 1.237 ± 0.06 g/cm³ | Not explicitly found |
| Flash Point | Predicted: 81.6 ± 25.9 °C | Not explicitly found |
| Refractive Index | Predicted: 1.481 | Not explicitly found |
| Purity | ≥97% (Commercially available) | [4] |
| Storage | Keep in dark place, sealed in dry, store in freezer, under -20°C | [4] |
Table 2: Spectroscopic and Structural Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 2-methyl-6-(trifluoromethyl)aniline | [4] |
| SMILES | CC1=C(N)C(=CC=C1)C(F)(F)F | [1] |
| InChI | 1S/C8H8F3N/c1-5-3-2-4-6(7(5)12)8(9,10,11)/h2-4H,12H2,1H3 | [4] |
| InChIKey | LXPCTHRQJVSSIQ-UHFFFAOYSA-N | [4] |
Experimental Protocols
Synthesis of 2-Methyl-6-(trifluoromethyl)aniline via Reduction of 2-Methyl-6-nitrobenzotrifluoride
This two-step process involves the nitration of 2-methylbenzotrifluoride followed by the reduction of the nitro group to an amine.
Step 1: Nitration of 2-Methylbenzotrifluoride to yield 2-Methyl-6-nitrobenzotrifluoride
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Materials: 2-Methylbenzotrifluoride, fuming nitric acid, concentrated sulfuric acid.
-
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.
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Slowly add 2-methylbenzotrifluoride to the cooled sulfuric acid with continuous stirring.
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To this mixture, add fuming nitric acid dropwise from the dropping funnel, ensuring the temperature is maintained below 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
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Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
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Filter the crude product, wash with cold water until the washings are neutral, and dry under vacuum.
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Purify the crude 2-methyl-6-nitrobenzotrifluoride by recrystallization or column chromatography.
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Step 2: Reduction of 2-Methyl-6-nitrobenzotrifluoride to 2-Methyl-6-(trifluoromethyl)aniline
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Materials: 2-Methyl-6-nitrobenzotrifluoride, methanol, palladium on charcoal (10% Pd/C), hydrogen gas.
-
Procedure:
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Dissolve 2-methyl-6-nitrobenzotrifluoride in methanol in a hydrogenation vessel.
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Add a catalytic amount of 10% Pd/C to the solution.
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Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
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Pressurize the vessel with hydrogen gas (typically 2-3 atm) and stir the mixture vigorously at room temperature.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the methanol under reduced pressure to obtain the crude product.
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Purify the crude 2-Methyl-6-(trifluoromethyl)aniline by vacuum distillation or column chromatography.
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Applications in Drug Discovery and Development
The incorporation of a trifluoromethyl group into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity to target proteins. While specific biological activities for 2-Methyl-6-(trifluoromethyl)aniline are not extensively documented, its structural isomer, 2-Methyl-3-(trifluoromethyl)aniline, is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Flunixin.[5][6] It is plausible that 2-Methyl-6-(trifluoromethyl)aniline could serve as a valuable building block for the synthesis of novel therapeutic agents.
Derivatives of trifluoromethylanilines have shown potential as antimicrobial agents. Studies on compounds like 2-iodo-4-(trifluoromethyl)aniline have demonstrated antibacterial and antibiofilm activity against pathogenic bacteria.[7] This suggests that 2-Methyl-6-(trifluoromethyl)aniline could be a scaffold for the development of new anti-infective drugs.
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of 2-Methyl-6-(trifluoromethyl)aniline as described in the experimental protocol.
Caption: General synthetic workflow for 2-Methyl-6-(trifluoromethyl)aniline.
Potential Application in Drug Discovery Logic
This diagram outlines the logical progression from a chemical building block to a potential drug candidate, using 2-Methyl-6-(trifluoromethyl)aniline as an example.
References
- 1. appchemical.com [appchemical.com]
- 2. US4496765A - Preparation of 2-(methylthiomethyl)-6-(trifluoromethyl)aniline from ortho-aminobenzotrifluoride - Google Patents [patents.google.com]
- 3. tuodaindus.com [tuodaindus.com]
- 4. 2-Methyl-6-(trifluoromethyl)aniline | 88301-98-8 [sigmaaldrich.com]
- 5. 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0 [ganeshremedies.com]
- 6. cphi-online.com [cphi-online.com]
- 7. mdpi.com [mdpi.com]
